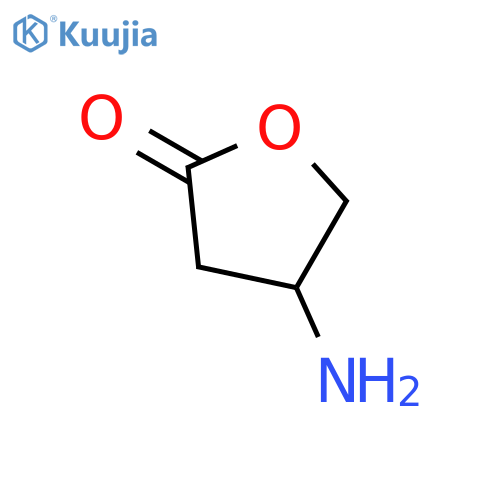

Cas no 16504-58-8 (4-aminooxolan-2-one)

4-aminooxolan-2-one 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Furanone,4-aminodihydro-

- 4-Hydroxy-3-aminobutyric acid lactone

- 4-Amino-dihydro-furan-2-one

- 4-Aminodihydro-2(3H)-furanone

- 2(3H)-Furanone,4-aminodihydro-(8CI,9CI)

- 4-Amino-dihydro-furan-2-one hydrochloride

- 4-Aminodihydrofuran-2(3H)-One Hydrochloride

- 4-Aminodihydrofuran-2(3H)-One Hydrochloride(WXC01359)

- 4-aminooxolan-2-one

- 2(3H)-Furanone,4-aminodihydro-,(R)-(9CI)

- EN300-125320

- 16504-58-8

- (.+/-.)-4-Amino-4,5-dihydro-2(3H)-furanone

- SCHEMBL2639644

- IFDRUMHFSJJIGX-UHFFFAOYSA-N

- AKOS004121557

- 774145-50-5

- 3-amino-gamma-butyrolactone

- (R)-4-amino-dihydrofuran-2(3H)-one

- 4-Aminodihydro-2(3H)-furanone #

- SB34123

- FT-0771388

- 2(3H)-Furanone, 4-aMinodihydro-

-

- MDL: MFCD09036146

- インチ: InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2

- InChIKey: IFDRUMHFSJJIGX-UHFFFAOYSA-N

- SMILES: NC1COC(=O)C1

計算された属性

- 精确分子量: 101.048

- 同位素质量: 101.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 7

- 回転可能化学結合数: 0

- 複雑さ: 91.7

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3A^2

- XLogP3: -1.1

じっけんとくせい

- 密度みつど: 1.206

- Boiling Point: 257 ºC

- フラッシュポイント: 120 ºC

4-aminooxolan-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125320-10.0g |

4-aminooxolan-2-one |

16504-58-8 | 10.0g |

$4176.0 | 2023-02-15 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1590-50mg |

4-Amino-dihydro-furan-2-one |

16504-58-8 | 97% | 50mg |

¥856.91 | 2025-01-20 | |

| Enamine | EN300-125320-1.0g |

4-aminooxolan-2-one |

16504-58-8 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-125320-5.0g |

4-aminooxolan-2-one |

16504-58-8 | 5.0g |

$2816.0 | 2023-02-15 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1590-1g |

4-Amino-dihydro-furan-2-one |

16504-58-8 | 97% | 1g |

2527.17CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1590-250mg |

4-Amino-dihydro-furan-2-one |

16504-58-8 | 97% | 250mg |

1263.58CNY | 2021-05-07 | |

| eNovation Chemicals LLC | Y1005289-250mg |

4-Amino-dihydro-furan-2-one |

16504-58-8 | 95% | 250mg |

$185 | 2024-07-28 | |

| Enamine | EN300-125320-1000mg |

4-aminooxolan-2-one |

16504-58-8 | 1000mg |

$971.0 | 2023-10-02 | ||

| Enamine | EN300-125320-100mg |

4-aminooxolan-2-one |

16504-58-8 | 100mg |

$855.0 | 2023-10-02 | ||

| Enamine | EN300-125320-500mg |

4-aminooxolan-2-one |

16504-58-8 | 500mg |

$933.0 | 2023-10-02 |

4-aminooxolan-2-one 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

4-aminooxolan-2-oneに関する追加情報

4-Aminooxolan-2-One (CAS No. 16504-58-8): A Comprehensive Overview

4-Aminooxolan-2-one (CAS No. 16504-58-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4-amino-2-oxazolidinone, is a derivative of oxazolidinone and is characterized by its unique chemical structure and properties. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-aminooxolan-2-one.

The chemical structure of 4-aminooxolan-2-one consists of a five-membered oxazolidinone ring with an amino group attached to the fourth carbon atom. This structure imparts the compound with several interesting properties, including high reactivity and stability under various conditions. The oxazolidinone ring is known for its ability to form stable complexes with metal ions, which can be exploited in various chemical and biological applications.

In terms of synthesis, 4-aminooxolan-2-one can be prepared through several routes. One common method involves the reaction of an appropriate amine with a cyclic imine precursor. For instance, the reaction of 2-oxazolidinone with ammonia or a primary amine can yield 4-aminooxolan-2-one. Another approach involves the cyclization of a linear precursor, such as an amino acid derivative, under suitable conditions. These synthetic methods have been optimized to achieve high yields and purity, making 4-aminooxolan-2-one readily available for research and industrial applications.

The biological activities of 4-aminooxolan-2-one have been extensively studied in recent years. One of the most notable applications is in the field of antibiotic development. Oxazolidinones, including 4-aminooxolan-2-one, have shown potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This makes them valuable candidates for the development of new antibiotics to combat drug-resistant bacterial infections.

Beyond its antibacterial properties, 4-aminooxolan-2-one has also been explored for its potential in other therapeutic areas. Recent studies have indicated that derivatives of this compound may exhibit antiviral activity against certain RNA viruses. Additionally, some research has focused on the use of 4-aminooxolan-2-one-based compounds as inhibitors of specific enzymes involved in various disease pathways. These findings suggest that 4-aminooxolan-2-one and its derivatives could have broad-spectrum therapeutic applications.

In the context of drug discovery and development, 4-aminooxolan-2-one serves as a valuable scaffold for the design and synthesis of novel bioactive molecules. Its unique chemical structure allows for easy functionalization through various chemical reactions, enabling researchers to create a diverse array of derivatives with tailored biological activities. This flexibility makes it an attractive starting point for high-throughput screening and lead optimization processes.

The safety profile of 4-aminooxolan-2-one has also been evaluated in preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and exhibits low toxicity. However, as with any new chemical entity, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 4-Aminooxolan-2-One (CAS No. 16504-58-8) is a promising compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and versatile biological activities make it an important molecule for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of 4-Aminooxolan-2-One (CAS No. 16504-58-8) in the scientific community.

16504-58-8 (4-aminooxolan-2-one) Related Products

- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)

- 956193-98-9(4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine)

- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)

- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

- 70326-81-7(ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)

- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)

- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

- 330818-10-5(4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)